Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17546910
InChI: InChI=1S/C13H15NO5/c1-3-19-12(15)8-9(2)13(16)10-4-6-11(7-5-10)14(17)18/h4-7,9H,3,8H2,1-2H3
SMILES:
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol

Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate

CAS No.:

Cat. No.: VC17546910

Molecular Formula: C13H15NO5

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate -

Specification

Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
IUPAC Name ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate
Standard InChI InChI=1S/C13H15NO5/c1-3-19-12(15)8-9(2)13(16)10-4-6-11(7-5-10)14(17)18/h4-7,9H,3,8H2,1-2H3
Standard InChI Key CLPQHNFHIUEVPR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Applications

The compound has been studied for its utility in various fields:

Medicinal Chemistry

  • Biological Activity: Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate exhibits notable biological activities, including anti-inflammatory and anticancer properties. These effects are attributed to its ability to interact with enzymes or receptors, modulating biochemical pathways.

  • Drug Development: Its derivatives are being explored for therapeutic applications due to their ability to act as enzyme inhibitors or receptor modulators.

Organic Synthesis

The reactive functional groups of this compound facilitate diverse chemical transformations, enabling the synthesis of complex molecules used in pharmaceuticals and agrochemicals.

Synthesis

Several synthetic methods have been reported for the preparation of ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate:

MethodReagents/ConditionsOutcome
Aldol condensationEthyl acetoacetate and p-nitrobenzaldehyde under basic conditionsFormation of the compound with high yield
Knoevenagel reactionSimilar reagents with a catalytic baseEfficient synthesis with minimal by-products

These methods highlight the versatility of synthetic pathways available for producing this compound.

Structural Comparison

Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate can be compared to structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-(4-nitrophenyl)-3-oxobutanoateDifferent nitro group positionAltered reactivity profile
Methyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoateMethyl ester instead of ethylVarying solubility characteristics
Ethyl 3-methyl-2-(3-nitrobenzylidene)-4-oxobutanoateNitro-substituted benzylidene groupUnique reactivity due to benzylidene structure

The combination of the nitrophenyl group and butanoate ester in ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate gives it distinct chemical properties and reactivity compared to its analogs.

Mechanisms of Action

The biological activity of ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate is linked to its interaction with biological molecules:

  • Reduction to amino derivatives enhances its ability to bind enzymes or receptors.

  • These interactions can modulate specific pathways, such as inflammatory responses or cancer cell proliferation.

Crystallographic Data

While specific crystallographic data for ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate is unavailable in the provided sources, similar compounds often exhibit planar structures stabilized by intramolecular hydrogen bonding. These structural features are crucial for understanding their reactivity and interactions in biological systems .

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